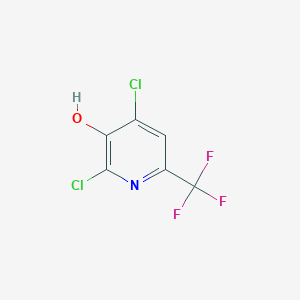

2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine

Overview

Description

2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

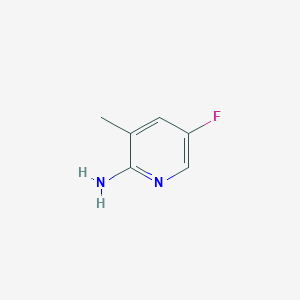

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for this compound is not explicitly mentioned in the sources.Scientific Research Applications

Applications in Pesticide Synthesis

Lu Xin-xin (2006) highlights the use of 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine in the synthesis of pesticides. This pyridine derivative is essential for developing various pesticides, underscoring its significance in agricultural chemistry (Lu Xin-xin, 2006).

Role in Organic Synthesis

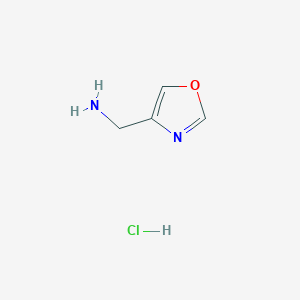

A. Bridges & J. P. Sanchez (1990) describe the compound's role in developing 7-amino-4-oxo-6-(trifluoromethyl)naphthyridines, highlighting its utility in complex organic synthesis processes. Its influence on the pyridine ring's reactivity is particularly noteworthy (Bridges & Sanchez, 1990).

Advanced Chemical Processes

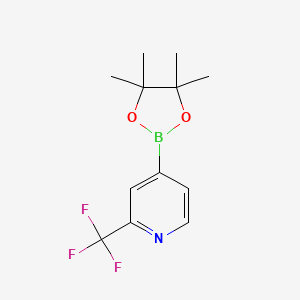

Shahzad Ahmed et al. (2013) discuss the compound's involvement in Suzuki–Miyaura reactions, leading to the formation of various substituted pyridines. This showcases the compound's versatility in facilitating sophisticated chemical transformations (Ahmed et al., 2013).

Functionalization in Chemistry

M. Schlosser & Marc Marull (2003) illustrate how this compound can be selectively metalated and functionalized, leading to various chemical derivatives. This ability to modify the compound in multiple ways is crucial for its application in synthetic chemistry (Schlosser & Marull, 2003).

Synthesis of Novel Compounds

Y. E. Ryzhkova et al. (2023) used the compound in the multicomponent reaction to produce new chromeno[2,3-b]pyridine derivatives. This application demonstrates its role in the synthesis of new molecules with potential industrial and medicinal properties (Ryzhkova et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets in a way that disrupts normal biological processes, leading to the death of pests.

Biochemical Pathways

It’s known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds, which is why they have earned a unique place in the arsenal of the discovery chemist .

Pharmacokinetics

The compound’s predicted boiling point is 2200±350 °C, and its predicted density is 1542±006 g/cm3 . These properties may influence the compound’s bioavailability.

Result of Action

It’s known that tfmp derivatives are widely used in the protection of crops from pests . This suggests that the compound may have a significant impact on the cellular functions of pests, leading to their death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine. It’s recommended to store the compound at 2-8°C , suggesting that temperature could play a role in its stability.

properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBACTBTJREWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

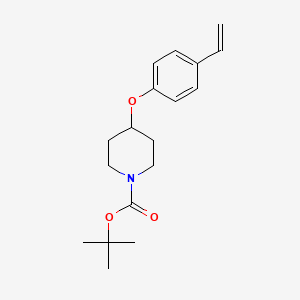

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

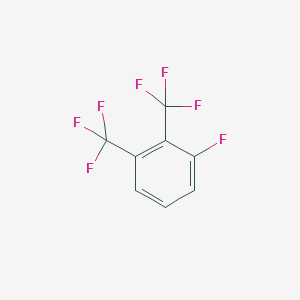

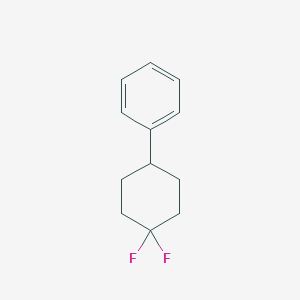

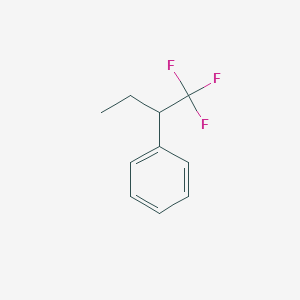

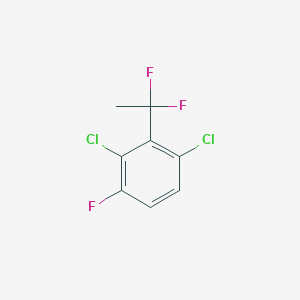

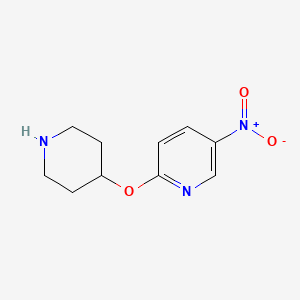

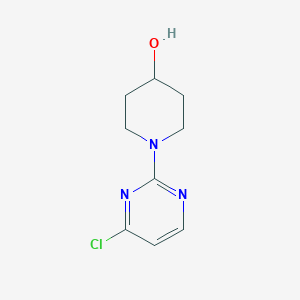

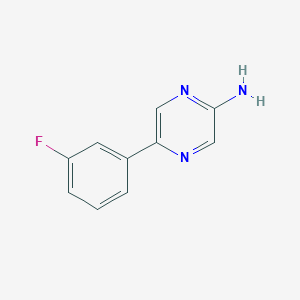

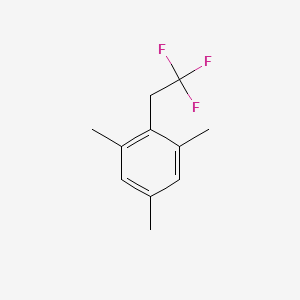

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.